molecular formula C10H13ClN2 B1428443 N-(3-chlorophenyl)pyrrolidin-3-amine CAS No. 1378522-48-5

N-(3-chlorophenyl)pyrrolidin-3-amine

Cat. No. B1428443
M. Wt: 196.67 g/mol
InChI Key: GFHCSIJCLZAWKC-UHFFFAOYSA-N
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Description

“N-(3-chlorophenyl)pyrrolidin-3-amine” is a chemical compound with the molecular formula C10H13ClN2 . It has a molecular weight of 196.68 . This compound is of significant interest in various fields of research and industry.


Synthesis Analysis

The synthesis of “N-(3-chlorophenyl)pyrrolidin-3-amine” and its derivatives has been reported in the literature . The compounds were evaluated in acute models of epilepsy, and the most active substance showed more beneficial ED50 and protective index values than the reference drug . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “N-(3-chlorophenyl)pyrrolidin-3-amine” includes a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The compound also contains a chlorophenyl group .


Chemical Reactions Analysis

The pyrrolidine ring in “N-(3-chlorophenyl)pyrrolidin-3-amine” is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The ring allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

“N-(3-chlorophenyl)pyrrolidin-3-amine” has a molecular weight of 196.68 . The compound is stored under unspecified conditions . More detailed physical and chemical properties may be available from specialized chemical databases or suppliers .

Scientific Research Applications

Synthesis and Characterization

One area of application is in the synthesis and characterization of complex compounds. For instance, Co(III) complexes with N-(3-chlorophenyl)pyrrolidin-3-amine have been synthesized and characterized, revealing their potential for creating intricate molecular structures with specific chemical properties. These complexes have been studied for their spectroscopic characteristics and crystal structures, providing insight into their chemical behavior and interactions (Amirnasr et al., 2001).

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of N-(3-chlorophenyl)pyrrolidin-3-amine have been explored for their anticonvulsant properties. New N-Mannich bases derived from 3-phenylpyrrolidine-2,5-diones, including the 3-(3-chlorophenyl) variant, have shown efficacy in animal models of epilepsy, highlighting their potential as therapeutic agents (Kamiński et al., 2013).

Chemical Synthesis Techniques

N-(3-chlorophenyl)pyrrolidin-3-amine serves as a building block in the enantioselective synthesis of complex molecules. For example, a highly efficient synthesis method has been developed for disubstituted pyrrolidines, showcasing the utility of N-(3-chlorophenyl)pyrrolidin-3-amine in creating chiral pyrrolidine derivatives with high yield and enantiomeric excess. This method involves a nitrile anion cyclization strategy, demonstrating the versatility of N-(3-chlorophenyl)pyrrolidin-3-amine in synthesizing important chiral compounds (Chung et al., 2005).

Organic Chemistry and Catalysis

The compound has also found applications in organic chemistry and catalysis. For instance, studies have investigated the use of N-(3-chlorophenyl)pyrrolidin-3-amine derivatives as organic activators in the reduction of aromatic imines, showcasing its potential in facilitating chemical transformations with high selectivity (Onomura et al., 2006).

Advanced Materials

In materials science, derivatives of N-(3-chlorophenyl)pyrrolidin-3-amine have been used to synthesize novel organic compounds that could serve as building blocks for conjugated polymeric systems. This highlights the role of N-(3-chlorophenyl)pyrrolidin-3-amine in the development of new materials with potential applications in electronics and photonics (Ogawa & Rasmussen, 2003).

Future Directions

The pyrrolidine ring, a key feature of “N-(3-chlorophenyl)pyrrolidin-3-amine”, is a focus of ongoing research in drug discovery . Future work may explore new synthetic strategies, investigate the influence of steric factors on biological activity, and design new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

N-(3-chlorophenyl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10/h1-3,6,10,12-13H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHCSIJCLZAWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)pyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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